4-(Methylsulfonyl)pyridine
Overview
Description
4-(Methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H7NO2S . It is an important structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of 4-(Methylsulfonyl)pyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . A series of novel small molecule GPR119 agonists with improved potency and moderate physiochemical characteristics have been synthesized .Molecular Structure Analysis
The molecular structure of 4-(Methylsulfonyl)pyridine has been studied by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations .Chemical Reactions Analysis
The inhibitory activities of novel 2- (4- (methylsulfonyl)phenyl)- N -phenylimidazo [1,2- a ]pyridin-3-amines against COX-1 and COX-2 were evaluated by in vitro assay .Physical And Chemical Properties Analysis
4-(Methylsulfonyl)pyridine has a molecular weight of 157.19 g/mol, a topological polar surface area of 55.4 Ų, and a complexity of 186 . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 1 rotatable bond count .Scientific Research Applications
Application in Perovskite Solar Cells
- Summary of the Application: Pyridine molecules, including 4-methyl-pyridine, have been used as additives in perovskite layers to investigate their influence on surface-defect passivation and long-term stability of PSCs .
- Methods of Application: Three pyridine molecules, including pyridine (PY), 4-methyl-pyridine (MP), and 4-tertbutyl pyridine (TBP), were introduced as additives into the perovskite layer . These molecules present differences in electron-pair-donor abilities, which then affect the interaction of the pyridine molecule with Pb 2+ in perovskite .
- Results or Outcomes: The defect passivation effect was enhanced with the increase of interaction between different functional groups and Pb 2+ . The crystal quality and light harvesting ability of the corresponding perovskite layer are improved by large crystal size and slow growth process . Consequently, PSCs with TBP, MP, and PY respectively obtained a power conversion efficiency of 17.03%, 15.49%, and 14.34%, which are higher than that of without additive (13.34%) .
Application in Biomedical Research
- Summary of the Application: Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 4-(Methylsulfonyl)pyridine, have been extensively studied for their biomedical applications .
- Methods of Application: The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The diversity of substituents present at positions N1, C3, C4, C5, and C6 allows for a wide range of potential applications .
- Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
Application in Organic Chemistry
- Summary of the Application: Pyridinium salts, which can be derived from 4-(Methylsulfonyl)pyridine, are common structures in many natural products and bioactive pharmaceuticals .
- Methods of Application: These compounds are synthesized through various routes and exhibit a wide range of reactivity .
- Results or Outcomes: These privileged scaffolds have played an intriguing role in a wide range of research topics .
Application in Biomedical Research
- Summary of the Application: Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 4-(Methylsulfonyl)pyridine, have been extensively studied for their biomedical applications .
- Methods of Application: The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The diversity of substituents present at positions N1, C3, C4, C5, and C6 allows for a wide range of potential applications .
- Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
Application in Organic Chemistry
- Summary of the Application: Pyridinium salts, which can be derived from 4-(Methylsulfonyl)pyridine, are common structures in many natural products and bioactive pharmaceuticals .
- Methods of Application: These compounds are synthesized through various routes and exhibit a wide range of reactivity .
- Results or Outcomes: These privileged scaffolds have played an intriguing role in a wide range of research topics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methylsulfonylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHPIEJTHBPITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303418 | |
Record name | 4-(methylsulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)pyridine | |
CAS RN |
17075-15-9 | |
Record name | 17075-15-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(methylsulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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